2,4-dimethoxy-1H-imidazole-1-carbonitrile
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Overview
Description
2,4-Dimethoxy-1H-imidazole-1-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with methoxy groups at the 2 and 4 positions and a nitrile group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-1H-imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the nitrile group or other functional groups present in the molecule.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
2,4-Dimethoxy-1H-imidazole-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.
Industry: It can be used in the production of materials with specific chemical properties, such as catalysts or dyes
Mechanism of Action
The mechanism by which 2,4-dimethoxy-1H-imidazole-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
2,4-Dimethyl-1H-imidazole: Similar structure but with methyl groups instead of methoxy groups.
2,4-Dihydroxy-1H-imidazole: Hydroxy groups replace the methoxy groups.
1H-Imidazole-1-carbonitrile: Lacks the methoxy substitutions.
Uniqueness: 2,4-Dimethoxy-1H-imidazole-1-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical properties and reactivity. These substitutions can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications .
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2,4-dimethoxyimidazole-1-carbonitrile |
InChI |
InChI=1S/C6H7N3O2/c1-10-5-3-9(4-7)6(8-5)11-2/h3H,1-2H3 |
InChI Key |
MNDQSVOISGQHFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(C(=N1)OC)C#N |
Origin of Product |
United States |
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